4-[(4-Morpholin-4-ylphenyl)amino]-4-oxobutanoic acid 4-[(4-Morpholin-4-ylphenyl)amino]-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 696648-50-7
VCID: VC8132065
InChI: InChI=1S/C14H18N2O4/c17-13(5-6-14(18)19)15-11-1-3-12(4-2-11)16-7-9-20-10-8-16/h1-4H,5-10H2,(H,15,17)(H,18,19)
SMILES: C1COCCN1C2=CC=C(C=C2)NC(=O)CCC(=O)O
Molecular Formula: C14H18N2O4
Molecular Weight: 278.3 g/mol

4-[(4-Morpholin-4-ylphenyl)amino]-4-oxobutanoic acid

CAS No.: 696648-50-7

Cat. No.: VC8132065

Molecular Formula: C14H18N2O4

Molecular Weight: 278.3 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-Morpholin-4-ylphenyl)amino]-4-oxobutanoic acid - 696648-50-7

Specification

CAS No. 696648-50-7
Molecular Formula C14H18N2O4
Molecular Weight 278.3 g/mol
IUPAC Name 4-(4-morpholin-4-ylanilino)-4-oxobutanoic acid
Standard InChI InChI=1S/C14H18N2O4/c17-13(5-6-14(18)19)15-11-1-3-12(4-2-11)16-7-9-20-10-8-16/h1-4H,5-10H2,(H,15,17)(H,18,19)
Standard InChI Key BWSCWEPJLXLYPG-UHFFFAOYSA-N
SMILES C1COCCN1C2=CC=C(C=C2)NC(=O)CCC(=O)O
Canonical SMILES C1COCCN1C2=CC=C(C=C2)NC(=O)CCC(=O)O

Introduction

4-[(4-Morpholin-4-ylphenyl)amino]-4-oxobutanoic acid is a synthetic organic compound that features a morpholine ring attached to a phenyl group, which is further linked to a butanoic acid moiety through an amino group. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be attributed to its structural components.

Synthesis Methods

The synthesis of 4-[(4-Morpholin-4-ylphenyl)amino]-4-oxobutanoic acid typically involves several steps, including the formation of the phenyl-morpholine intermediate and its subsequent coupling with a butanoic acid derivative. Common synthetic routes may involve nucleophilic substitution reactions and the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Biological Activity and Potential Applications

While specific biological activities of 4-[(4-Morpholin-4-ylphenyl)amino]-4-oxobutanoic acid are not extensively documented, compounds with similar structures often exhibit a range of biological effects. The morpholine ring can enhance solubility and bioavailability, making it a valuable component in drug design. The phenyl group and butanoic acid moiety may contribute to interactions with specific molecular targets, potentially modulating enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar compounds, such as 4-(4-Morpholin-4-yl-phenylcarbamoyl)-butyric acid, share structural features like the morpholine ring and a butanoic acid moiety but differ in their linkage and functional groups. These compounds often exhibit various biological activities, including antimicrobial and anticancer effects, depending on their specific structural features.

CompoundStructure FeaturesNotable Activities
4-[(4-Morpholin-4-ylphenyl)amino]-4-oxobutanoic acidMorpholine ring, phenyl group, butanoic acid moietyPotential biological activities due to structural components
4-(4-Morpholin-4-yl-phenylcarbamoyl)-butyric acidMorpholine ring, phenyl group, butanoic acid moiety (carbamoyl linkage)Antimicrobial and anticancer effects

Research Findings and Future Directions

Research on 4-[(4-Morpholin-4-ylphenyl)amino]-4-oxobutanoic acid is limited, but its structural uniqueness suggests potential for further investigation in medicinal chemistry. Future studies could focus on elucidating its biological activities, optimizing synthesis methods, and exploring its applications in drug development.

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